![molecular formula C14H8Cl3F3N4O2 B2999721 3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 338791-74-5](/img/structure/B2999721.png)
3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the sources I found .Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds, such as rhenium(I) tricarbonyl complexes containing diimine ligands like bipyrazine, has focused on their synthesis, characterization, and photophysical properties. These studies involve absorption in the visible and ultraviolet regions, structureless emission at room and low temperatures, and insights into electronic and vibrational properties via DFT and TDDFT calculations (R. Kirgan et al., 2007).
Reactivity and Coordination Chemistry
- Pyridine derivatives have been studied for their reactivity with various metal salts. For instance, pyridine-2,4,6-tricarboxylic acid shows different reactivity patterns with Zn(II) salts depending on the presence of pyridine, leading to the formation of coordination polymers and discrete metallomacrocycles (S. Ghosh et al., 2004).
Organic Synthesis
- Organic synthesis involving pyridine and its derivatives has been a key area of research. For instance, the reaction of acyl isocyanates with pyridine leads to the formation of N-(1-pyridinocarbonyl)trichloro(trifluoro)acetyl amidates, indicating the versatility of pyridine derivatives in organic synthesis (B. Arbuzov et al., 1977).
Photoluminescence Studies
- Pyridine-diimine compounds have been synthesized and characterized for their photoluminescent properties. Such studies are crucial for understanding the photophysical behavior of these compounds, which could have implications in materials science (M. Köse et al., 2015).
Biomimetic Electron Transfer
- Certain pyridine-based compounds have been studied for their biomimetic electron transfer properties, mimicking the behavior of chlorophyll in photosynthetic processes. These studies are significant for understanding and developing new materials for solar energy conversion (A. Lukas et al., 2002).
Catalysis and Organometallic Chemistry
- Chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ligands have been synthesized and characterized for their catalytic application in C–C cross-coupling reactions. These studies demonstrate the potential of pyridine derivatives in catalysis and organometallic chemistry (B. Dey et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N4O2/c15-8-2-1-7(4-9(8)16)23-13(25)26-24-12(21)11-10(17)3-6(5-22-11)14(18,19)20/h1-5H,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGCUKUBKRBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)O/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

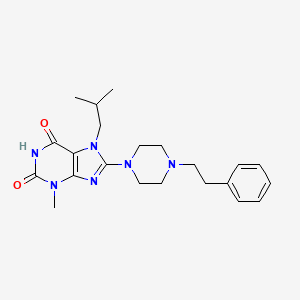
![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)
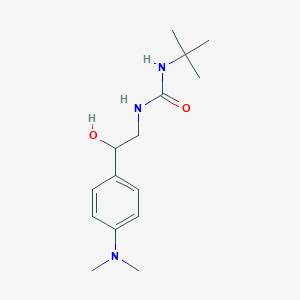

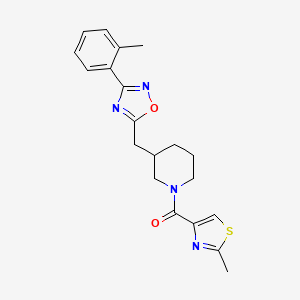
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)
![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)
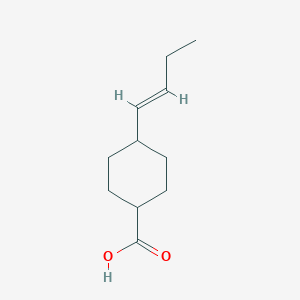
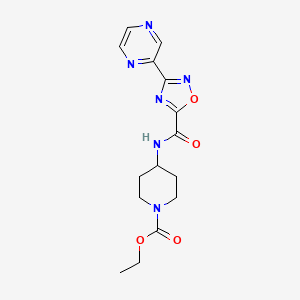
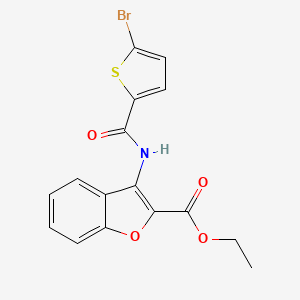



![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)